![molecular formula C31H26ClN3O3S2 B2506064 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 850933-14-1](/img/structure/B2506064.png)
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H26ClN3O3S2 and its molecular weight is 588.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A study by Nassar et al. (2011) detailed the synthesis of diarylpyrazoles containing a phenylsulfonyl moiety, which demonstrated significant anti-inflammatory activity, comparing favorably with indomethacin but with a lower gastrointestinal profile. This synthesis pathway could potentially be applicable to compounds with similar structural characteristics, such as the chemical E. Nassar, H. Abdel‐Aziz, Hany S. Ibrahim, & A. Mansour, 2011.
Androsov et al. (2010) described an efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes, which might offer insights into the synthesis of complex molecules including the compound of interest D. A. Androsov, A. Solovyev, M. Petrov, R. Butcher, & J. Jasinski, 2010.
Antimicrobial Activity
- Puthran et al. (2019) conducted a study on novel Schiff bases, including derivatives synthesized using a similar thiophene component, which showed excellent antimicrobial activity. This suggests the chemical could be explored for its antimicrobial properties Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, & Vinuta Kamat, 2019.
Molecular Docking Studies
- Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties, which were then evaluated for antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating potential for the compound of interest in similar applications Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O3S2/c1-21-12-14-22(15-13-21)28-17-26(29-11-6-16-39-29)33-35(28)31(36)20-40(37,38)30-19-34(27-10-5-3-8-24(27)30)18-23-7-2-4-9-25(23)32/h2-16,19,28H,17-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKXIZCJBDVZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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